molecular formula C21H17ClN2O3 B5206329 N-(2-chlorobenzyl)-N'-(4-phenoxyphenyl)ethanediamide

N-(2-chlorobenzyl)-N'-(4-phenoxyphenyl)ethanediamide

Cat. No. B5206329
M. Wt: 380.8 g/mol
InChI Key: AZFRKOMEAPVMIP-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-N'-(4-phenoxyphenyl)ethanediamide, also known as CP 47,497, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. It is a potent agonist of the cannabinoid receptor CB1, which is responsible for the psychoactive effects of cannabis. In

Mechanism of Action

N-(2-chlorobenzyl)-N'-(4-phenoxyphenyl)ethanediamide 47,497 is a potent agonist of the cannabinoid receptor CB1. It binds to the receptor and activates it, leading to the release of neurotransmitters such as dopamine and serotonin. This activation of the CB1 receptor is responsible for the psychoactive effects of cannabis.
Biochemical and Physiological Effects
N-(2-chlorobenzyl)-N'-(4-phenoxyphenyl)ethanediamide 47,497 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have analgesic effects by reducing the transmission of pain signals in the nervous system. In addition, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

N-(2-chlorobenzyl)-N'-(4-phenoxyphenyl)ethanediamide 47,497 has a number of advantages and limitations for lab experiments. One advantage is that it is a potent agonist of the CB1 receptor, which makes it a useful tool for studying the effects of CB1 activation. However, one limitation is that it is not selective for the CB1 receptor, and can also activate other receptors such as the CB2 receptor. This can make it difficult to study the specific effects of CB1 activation.

Future Directions

There are a number of future directions for research on N-(2-chlorobenzyl)-N'-(4-phenoxyphenyl)ethanediamide 47,497. One area of research is the development of more selective CB1 agonists that do not activate other receptors. This could help to better understand the specific effects of CB1 activation. Another area of research is the development of N-(2-chlorobenzyl)-N'-(4-phenoxyphenyl)ethanediamide 47,497 analogs that have improved pharmacological properties. This could lead to the development of more effective therapies for neurological disorders. Finally, there is a need for further research on the long-term effects of N-(2-chlorobenzyl)-N'-(4-phenoxyphenyl)ethanediamide 47,497 use, particularly on cognitive function and addiction potential.

Synthesis Methods

N-(2-chlorobenzyl)-N'-(4-phenoxyphenyl)ethanediamide 47,497 can be synthesized through a multi-step process starting from 2-chlorobenzyl chloride and 4-phenoxybenzaldehyde. The first step involves the reaction of 2-chlorobenzyl chloride with ethylenediamine to form the corresponding diamine. The second step involves the reaction of the diamine with 4-phenoxybenzaldehyde to form N-(2-chlorobenzyl)-N'-(4-phenoxyphenyl)ethanediamide 47,497.

Scientific Research Applications

N-(2-chlorobenzyl)-N'-(4-phenoxyphenyl)ethanediamide 47,497 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects. It has also been studied for its potential as a treatment for various neurological disorders, including epilepsy, multiple sclerosis, and Parkinson's disease.

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-N'-(4-phenoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O3/c22-19-9-5-4-6-15(19)14-23-20(25)21(26)24-16-10-12-18(13-11-16)27-17-7-2-1-3-8-17/h1-13H,14H2,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZFRKOMEAPVMIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-chlorophenyl)methyl]-N'-(4-phenoxyphenyl)oxamide

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